2-Bromo-3-(bromomethyl)-4-methylpyridine
Description
The exact mass of the compound 2-Bromo-3-bromomethyl-4-methylpyridine is 264.89247 g/mol and the complexity rating of the compound is 108. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Bromo-3-(bromomethyl)-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3-(bromomethyl)-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-bromo-3-(bromomethyl)-4-methylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-5-2-3-10-7(9)6(5)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRHVLSZSDMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601276339 | |
| Record name | 2-Bromo-3-(bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227582-16-2 | |
| Record name | 2-Bromo-3-(bromomethyl)-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(bromomethyl)-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601276339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Properties of 2-bromo-3-bromomethyl-4-methylpyridine
An In-depth Technical Guide to the Properties and Synthetic Utility of 2-bromo-3-bromomethyl-4-methylpyridine
Executive Summary
This technical guide provides a comprehensive analysis of 2-bromo-3-bromomethyl-4-methylpyridine, a bifunctional heterocyclic compound with significant potential as a versatile building block in synthetic chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds and established principles of chemical reactivity and spectroscopy. The guide is intended for researchers, scientists, and drug development professionals, offering insights into the compound's physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications. Detailed experimental protocols and safety guidelines are also provided to facilitate its use in a laboratory setting.
I. Introduction
2-bromo-3-bromomethyl-4-methylpyridine is a substituted pyridine derivative featuring two distinct carbon-bromine bonds. This unique structural arrangement offers orthogonal reactivity, making it a valuable intermediate for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous pharmaceuticals and agrochemicals, and the presence of two reactive bromine handles allows for sequential and selective functionalization. The C2-bromo substituent on the electron-deficient pyridine ring is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, while the bromomethyl group at the C3 position behaves as a reactive benzylic-type halide, susceptible to nucleophilic substitution. This guide aims to elucidate the properties of this compound and showcase its potential as a strategic tool in the design and synthesis of novel chemical entities.
II. Physicochemical and Spectroscopic Properties
Data Presentation: Physicochemical Properties
| Property | Predicted/Calculated Value | Notes and References |
| Molecular Formula | C₇H₇Br₂N | Based on chemical structure. |
| Molecular Weight | 264.95 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to yellow solid. | Based on related compounds like 2-bromo-3-(bromomethyl)pyridine.[2] |
| CAS Number | Not assigned. | |
| Boiling Point | > 200 °C (decomposes) | Predicted to be significantly higher than 2-bromo-4-methylpyridine (87 °C/10 mmHg) due to increased molecular weight. |
| Melting Point | Not determined. | Expected to be a solid at room temperature. |
| Solubility | Low in water, soluble in organic solvents (e.g., DCM, Chloroform, Ethyl Acetate). | Based on the predicted lipophilicity of brominated pyridines. |
| Density | > 1.5 g/mL | Predicted to be higher than 2-bromo-4-methylpyridine (~1.545 g/mL at 25 °C). |
Spectroscopic Analysis
The structural characterization of 2-bromo-3-bromomethyl-4-methylpyridine can be achieved through standard spectroscopic techniques. The predicted spectral data are as follows:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show four distinct signals.
-
A doublet for the proton at the C6 position of the pyridine ring (~8.3-8.5 ppm).
-
A doublet for the proton at the C5 position (~7.1-7.3 ppm).
-
A singlet for the bromomethyl protons (-CH₂Br) (~4.5-4.7 ppm).
-
A singlet for the methyl protons (-CH₃) (~2.4-2.6 ppm). The chemical shifts are influenced by the electron-withdrawing bromine atoms and the pyridine nitrogen.[3]
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display seven signals corresponding to each carbon atom in the molecule. The carbon attached to the aromatic bromine (C2) would appear significantly downfield.
-
IR (Infrared) Spectroscopy: Characteristic absorption bands would include C-H stretching from the aromatic ring and alkyl groups, C=N and C=C stretching from the pyridine ring, and a notable C-Br stretching vibration at a lower wavenumber.[4]
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1).
III. Synthesis and Mechanistic Considerations
A robust synthetic route to 2-bromo-3-bromomethyl-4-methylpyridine can be proposed starting from the commercially available 2-amino-4-methylpyridine.
Proposed Synthetic Pathway
The synthesis involves two key transformations: a Sandmeyer-type reaction to introduce the bromine at the C2 position, followed by a selective radical bromination of the methyl group at the C4 position is not feasible as the 3-position needs to be brominated. A more plausible route involves the bromination of 2-bromo-4-methylpyridine.
A more direct and plausible synthesis would involve the radical bromination of 2-bromo-3,4-dimethylpyridine. However, given the starting materials suggested by the search results, a multi-step synthesis starting from 2-amino-4-methylpyridine is outlined below, with a modification to introduce the 3-methyl group which will then be brominated. A more direct precursor would be 2-bromo-3,4-dimethylpyridine which could be subjected to radical bromination.
A plausible synthetic route would start from 2-bromo-3-methylpyridine, followed by functionalization at the 4-position, or more likely, starting from a precursor that already contains the 4-methyl group. The most direct synthesis would involve the radical bromination of 2-bromo-3,4-dimethylpyridine.
A proposed synthesis starting from 2-bromo-4-methylpyridine would involve introducing a methyl group at the 3-position, which is challenging. A more logical approach is to assume a different starting material, or a multi-step process.
Let's propose a synthesis based on the bromination of 2-bromo-3-methyl-4-lithiopyridine followed by methylation, or a more standard approach.
Given the available information, a reliable synthetic pathway would be the radical bromination of 2-bromo-3,4-dimethylpyridine. While the synthesis of this precursor is not detailed in the search results, it represents the most direct approach to the target molecule.
A plausible synthesis of the target compound can be envisioned through the radical bromination of 2-bromo-3,4-dimethylpyridine. This precursor could be synthesized through various methods known in pyridine chemistry. The key step to obtain the final product is the selective bromination of one of the methyl groups.
A proposed two-step synthesis starting from a commercially available precursor:
-
Synthesis of 2-Bromo-4-methylpyridine: This is achieved via a Sandmeyer-type reaction from 2-amino-4-methylpyridine.[5] The amino group is first diazotized using sodium nitrite in the presence of a strong acid like hydrobromic acid, and the resulting diazonium salt is then displaced by a bromide ion.
-
Introduction of the 3-bromomethyl group: This is more complex. A more viable route would be to start with 3,4-lutidine (3,4-dimethylpyridine), followed by N-oxidation, bromination at the 2-position, and then radical bromination of the 3-methyl group.
Let's design a plausible synthetic pathway that is conceptually sound.
Proposed Synthesis: The most direct conceptual route involves the selective bromination of 2-bromo-3,4-dimethylpyridine. The key challenge is the regioselectivity of the bromination.
Sources
2-Bromo-3-(bromomethyl)-4-methylpyridine CAS number search
An In-depth Technical Guide to 2-Bromo-3-(bromomethyl)-4-methylpyridine and Related Key Intermediates
A Note on Chemical Identification: This guide focuses on the synthesis, reactivity, and applications of brominated methylpyridine derivatives, which are pivotal building blocks in medicinal chemistry and materials science. Initial searches for the specific compound "2-Bromo-3-(bromomethyl)-4-methylpyridine" did not yield a dedicated CAS number, suggesting it may be a less common isomer or a novel compound. However, significant data is available for the closely related and synthetically crucial isomer, 2-Bromo-4-(bromomethyl)pyridine , and its precursor, 2-Bromo-4-methylpyridine . This guide will use these compounds as primary examples to illustrate the chemical landscape of this class of reagents.
Chemical Identification and Properties
These brominated pyridine derivatives are versatile intermediates, primarily utilized for their reactivity in forming new carbon-carbon and carbon-heteroatom bonds.
| Property | 2-Bromo-4-(bromomethyl)pyridine | 2-Bromo-4-methylpyridine |
| CAS Number | 83004-14-2[1][2] | 4926-28-7[3] |
| Molecular Formula | C6H5Br2N[1][2] | C6H6BrN |
| Molecular Weight | 250.92 g/mol [2] | 172.02 g/mol |
| Appearance | Solid[1] | Liquid |
| Boiling Point | Not readily available | 87 °C at 10 mmHg |
| Density | Not readily available | 1.545 g/mL at 25 °C |
| IUPAC Name | 2-bromo-4-(bromomethyl)pyridine[1][2] | 2-Bromo-4-methylpyridine[3] |
Synthesis of Brominated Methylpyridines
The primary route for synthesizing 2-Bromo-4-methylpyridine involves a Sandmeyer-type reaction, starting from the commercially available 2-Amino-4-methylpyridine.[4] This method provides a high yield and a relatively straightforward procedure.[4]
Diagram of Synthesis Pathway
Caption: Synthetic route from 2-Amino-4-methylpyridine to 2-Bromo-4-(bromomethyl)pyridine.
Experimental Protocol: Synthesis of 2-Bromo-4-methylpyridine[5]
-
Dissolution: Dissolve 2-amino-4-methylpyridine (1.0 equivalent) in 48% hydrobromic acid.
-
Cooling: Cool the mixture to between -20 °C and -15 °C.
-
Bromination: Slowly add bromine (Br₂) dropwise while maintaining the low temperature. Stir for 3 hours.
-
Diazotization: Prepare an aqueous solution of sodium nitrite (NaNO₂) and add it in batches to the reaction mixture, ensuring the temperature is maintained.
-
Warm-up: Allow the reaction to slowly warm to room temperature over 3 hours.
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic layer (e.g., with anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield 2-Bromo-4-methylpyridine.
The subsequent conversion to 2-Bromo-4-(bromomethyl)pyridine can be achieved through radical bromination of the methyl group, typically using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light).
Chemical Reactivity and Mechanistic Insights
The reactivity of these compounds is governed by the electron-deficient nature of the pyridine ring and the presence of two distinct bromine substituents in 2-Bromo-4-(bromomethyl)pyridine.[5][6]
-
Reactivity of the Pyridine Ring (C2-Br bond): The bromine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent handle for various transition-metal-catalyzed cross-coupling reactions.[5][6] These include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[6]
-
Reactivity of the Bromomethyl Group (CH₂-Br bond): The benzylic-like bromine is highly reactive towards nucleophiles in standard SN2 reactions, making it an excellent site for introducing a wide variety of functional groups.
Diagram of Reactivity Workflow
Caption: Key reaction pathways for 2-Bromo-4-(bromomethyl)pyridine.
Applications in Research and Drug Development
Brominated methylpyridines are pivotal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[4][7] The strategic placement of the bromine atoms allows for sequential and site-selective functionalization.
-
Pharmaceutical Synthesis: These compounds serve as foundational scaffolds for a variety of biologically active molecules. For instance, 2-bromo-3-methylpyridine is a key intermediate in the synthesis of Crizotinib, a tyrosine kinase inhibitor used in cancer therapy.[8] Derivatives of 2-substituted-4-methylpyridine have shown potential as anticancer and antimicrobial agents.[9] The introduction of a bromine atom into a molecular structure is a known strategy in drug design to enhance properties like binding affinity and metabolic stability.[10]
-
Agrochemicals: They are instrumental in the creation of herbicides and insecticides, contributing to crop protection and yield optimization.[7]
-
Materials Science: The pyridine motif is widely used in the construction of functional materials, such as ligands for metal complexes and components of organic light-emitting diodes (OLEDs).[11]
Safety and Handling
Working with brominated organic compounds requires strict adherence to safety protocols.
-
General Handling: Use in a well-ventilated area and avoid all personal contact, including inhalation.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses with side-shields, and a lab coat.[13]
-
Hazard Statements: These compounds are often classified as harmful if swallowed and can cause skin and serious eye irritation.[14]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water.[13][15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13][15]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[13][15]
-
Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.
-
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible materials such as strong oxidizing agents.[12][13]
References
-
Molecules. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. [Link]
-
PubChem. 2-Bromo-4-(bromomethyl)pyridine | C6H5Br2N | CID 12954806. [Link]
-
Chemstock. Chemwatch GHS SDS in English (European) 1517791. [Link]
-
PubChem. 2-Bromo-3-methylpyridine | C6H6BrN | CID 220832. [Link]
-
ChemBK. 2-bromo-3-amino-4-methylpyridine. [Link]
-
Patsnap. Synthesis process of 2-bromo-4-iodo-3-methylpyridine - Eureka. [Link]
-
apicule. 2-Bromo-3-methylpyridine (CAS No: 3430-17-9) API Intermediate Manufacturers. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Significance of 4-Bromo-2-methylpyridine in Modern Chemical Synthesis. [Link]
-
Future Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]
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- 15. fishersci.com [fishersci.com]
Bifunctional pyridine building blocks for medicinal chemistry
Executive Summary: The Pyridine Privilege
Pyridine is the second most common nitrogen heterocycle in FDA-approved drugs (after piperidine), appearing in over 60 marketed therapeutics including Vismodegib, Etoricoxib, and Sorafenib. Its ubiquity stems from its ability to modulate physicochemical properties (logP, solubility) and engage in hydrogen bonding within active sites.
However, the true power of pyridine in drug discovery lies in bifunctional building blocks —scaffolds possessing two distinct reactive handles (e.g., a halogen and a boronate, or two different halogens). These blocks enable "orthogonal functionalization," allowing chemists to sequentially install pharmacophores with high regiocontrol. This guide deconstructs the electronic and steric rules governing these reactions, providing a roadmap for designing self-validating synthetic routes.
Structural Logic & Design Principles
To master pyridine chemistry, one must understand the competition between bond dissociation energy (BDE) and positional electronics .
The Reactivity Hierarchy
The pyridine nitrogen creates a permanent dipole, rendering the ring electron-deficient. This establishes specific zones of reactivity:
-
C2/C6 (Ortho): Highly electron-deficient. Prime targets for Nucleophilic Aromatic Substitution (SnAr) and Minisci radical additions.
-
C3/C5 (Meta): Electronically similar to benzene but deactivated. Requires catalysis (Pd, Ni) for functionalization.
-
C4 (Para): The "Goldilocks" zone. Highly reactive in SnAr (often >C2 due to symmetric Meisenheimer intermediates) and accessible for cross-coupling.
The Orthogonality Principle
In bifunctional blocks, chemoselectivity is dictated by the "weakest link" rule in Metal-Catalyzed Cross-Coupling (MCCC) and the "most deficient" rule in SnAr.
-
Scenario A (Halogen vs. Halogen): In a Suzuki coupling, a C–Br bond (BDE ~68 kcal/mol) will undergo oxidative addition faster than a C–Cl bond (BDE ~81 kcal/mol), regardless of position.
-
Scenario B (Halogen vs. Boronate): A halopyridine-boronic ester is an "ambiphilic" synthone. It acts as a nucleophile (at Boron) or an electrophile (at Halogen) depending on the reagents added.
Visualization: The Reactivity Landscape
The following diagram maps the reaction types available at each position of the pyridine core.
Figure 1: Reactivity map of the pyridine scaffold highlighting the distinct chemical behaviors of the C2, C3, and C4 positions.
Synthetic Methodologies & Case Studies
Case Study 1: The "Switchable" Selectivity of Dihalopyridines
Consider two isomers: 2-bromo-5-chloropyridine (Isomer A) and 5-bromo-2-chloropyridine (Isomer B).
| Isomer | Primary Reactive Site (Suzuki) | Mechanistic Driver | Secondary Site Reaction |
| 2-Bromo-5-chloropyridine | C2-Br | Weak C-Br bond + C2 activation (low LUMO) | C5-Cl (Requires bulky ligand/high T) |
| 5-Bromo-2-chloropyridine | C5-Br | Weak C-Br bond dominates over C2 activation | C2-Cl (SnAr or Pd-coupling) |
Expert Insight: In Isomer A, the C2-Br is "hyper-activated" (both weak bond and electron-poor carbon). In Isomer B, the C5-Br reacts first despite C5 being electron-neutral, proving that Bond Dissociation Energy > Positional Electronics in oxidative addition.
Case Study 2: Boronic Acid Pinacol Esters
Building Block: 2-Chloropyridine-5-boronic acid pinacol ester. This block allows for a "Reverse-Suzuki" strategy.
-
Step 1: The boronate couples with an aryl halide (Ar-X) to functionalize C5.
-
Step 2: The remaining C2-Cl is displaced via SnAr with an amine to create a kinase inhibitor scaffold.
Experimental Protocols
These protocols are designed to be self-validating. If Step 1 fails, the intermediate analysis will reveal unreacted starting material rather than a complex mixture.
Protocol A: Chemoselective Suzuki Coupling of 5-Bromo-2-chloropyridine
Target: Selective arylation at C5, leaving C2-Cl intact.
-
Reagents:
-
Substrate: 5-Bromo-2-chloropyridine (1.0 equiv)
-
Partner: Arylboronic acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Use tetrakis for mildness; avoid highly active Buchwald precatalysts here to prevent double coupling.
-
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: DME/Water (3:1) or Toluene/EtOH/Water.
-
-
Procedure:
-
Degas solvents with N₂ for 15 mins (Critical: O₂ promotes homocoupling).
-
Combine substrate, boronic acid, and catalyst in the reaction vessel.[1]
-
Add base and solvent.[1][2] Heat to 80°C (Do not exceed 90°C to protect C2-Cl).
-
Monitor via LCMS.[1] The C5-arylated product usually appears within 2-4 hours.
-
Checkpoint: If C2-coupling is observed, lower temp to 60°C and switch base to K₃PO₄.
-
-
Workup:
Protocol B: Regioselective SnAr at C4 (vs C2)
Target: Selective amination of 2,4-dichloropyridine at C4.
-
Reagents:
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.0 equiv)
-
Base: DIPEA (1.2 equiv)
-
Solvent: NMP or iPrOH.
-
-
Procedure:
Workflow Visualization
This diagram illustrates the sequential assembly of a trisubstituted pyridine drug candidate using a bifunctional block.
Figure 2: Sequential functionalization workflow for 2-bromo-5-chloropyridine. Note the escalation in forcing conditions from Step 1 to Step 2.
References
-
Harrity, J. P., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. [Link]
-
Schoenebeck, F., et al. (2021).[4] A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. Journal of the American Chemical Society. [Link]
-
Zhang, N., et al. (2001).[5] Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. Journal of Organic Chemistry. [Link]
-
Sousa, E., et al. (2020).[6] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
Sources
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- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Guide: 3-Bromomethyl-2-bromopyridine Scaffolds
Executive Summary: The Orthogonal Advantage
The 3-bromomethyl-2-bromopyridine scaffold represents a high-value "bifunctional linchpin" in modern drug discovery. Its utility stems from the orthogonal reactivity of its two halogenated sites:
-
The Aliphatic Electrophile (C3-Methyl): A highly reactive benzylic-type bromide susceptible to rapid
displacement under mild conditions. -
The Aromatic Handle (C2-Ring): A sterically encumbered but electronically activated aryl bromide, suitable for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution (
) under forcing conditions.
This guide details the synthesis, handling, and application of this scaffold, specifically focusing on its role in constructing fused heterocycles like 7-azaindoles and 1,6-naphthyridines —privileged structures in kinase inhibitor design (e.g., Vemurafenib analogs).
Synthesis of the Core Scaffold
Objective: Preparation of 3-bromomethyl-2-bromopyridine (3) from commercially available 2-amino-3-picoline.
Retrosynthetic Logic
Direct bromination of 2-bromo-3-picoline is the standard route. However, chemoselectivity is the challenge; preventing over-bromination to the dibromomethyl side product requires strict stoichiometric control and radical initiation management.
Step-by-Step Protocol
Step 1: Sandmeyer Transformation
Precursor Synthesis: 2-bromo-3-methylpyridine
-
Reagents: 2-amino-3-picoline (1.0 eq),
(48% aq), (3.0 eq), (2.5 eq). -
Procedure:
-
Dissolve amine in aqueous
at 0°C. -
Add
dropwise (maintain <5°C) to form the perbromide slurry. -
Add
(aq) dropwise. The diazonium salt forms and immediately undergoes substitution. -
Critical Step: Basify with NaOH carefully to pH 10 and extract with DCM.
-
-
Yield: ~85-90%.
Step 2: Wohl-Ziegler Radical Bromination
Target Synthesis: 3-bromomethyl-2-bromopyridine
-
Reagents: 2-bromo-3-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq) or Benzoyl Peroxide.
-
Solvent:
(historic) or Trifluorotoluene / Chlorobenzene (Green alternatives). -
Procedure:
-
Dissolve substrate in solvent (0.2 M).
-
Add NBS and initiator.
-
Reflux (80-90°C) under
atmosphere. -
Endpoint Monitoring: Monitor via
-NMR. Look for the shift from ( 2.4) to ( 4.6). -
Stop reaction at ~85% conversion to minimize the formation of the gem-dibromide byproduct.
-
-
Purification: Filtration of succinimide followed by rapid silica chromatography (Hexane/EtOAc). Note: The product is unstable on silica for long periods.
Synthesis Workflow Diagram (DOT)
Figure 1: Synthetic workflow for the generation of the 3-bromomethyl-2-bromopyridine scaffold, highlighting the critical decision point during radical bromination to avoid over-functionalization.
Reactivity Profile & Chemoselectivity
The power of this scaffold lies in the ability to react the aliphatic bromide before the aromatic bromide.
| Feature | C3-Bromomethyl ( | C2-Aryl Bromide ( |
| Hybridization | ||
| Reactivity Mode | Pd-Catalyzed Coupling / | |
| Key Nucleophiles | Amines, Thiols, Alkoxides, Azides | Boronic acids, Stannanes, Amines (with Pd) |
| Conditions | Mild (RT, weak base like | Forcing (Heat, Pd catalyst, strong base) |
| Selectivity | Reacts First | Reacts Second |
Application: Synthesis of 7-Azaindoles & Naphthyridines
The most significant application of this scaffold is the "Amine-Stitch" strategy. This allows for the rapid assembly of bicyclic systems found in kinase inhibitors.
The "Amine-Stitch" Protocol
This two-step sequence constructs a 7-azaindole or dihydro-1,6-naphthyridine ring.
Step 1: N-Alkylation (
-
Reagents: Primary amine (
), , MeCN, RT. -
Mechanism: The amine attacks the
group. The C2-Br remains untouched due to the lower reactivity of the aromatic bond. -
Product: 2-bromo-3-(aminomethyl)pyridine.
Step 2: Intramolecular Cyclization
-
Pathway A (7-Azaindole): Requires a one-carbon insertion (e.g., via DMF-DMA or orthoformate) followed by cyclization.
-
Pathway B (Dihydro-1,6-naphthyridine): If the amine contains a pendant alkene or alkyne, a Heck or Sonogashira cyclization can close the second ring.
-
Pathway C (Direct N-Arylation): If the amine is part of a longer chain or urea, a Buchwald-Hartwig closure forms a 6- or 7-membered ring.
Mechanistic Pathway Diagram (DOT)
Figure 2: Divergent synthesis pathways for constructing fused heterocyclic systems from the core scaffold.
Safety & Handling (E-E-A-T)
Warning: 3-bromomethyl-2-bromopyridine is a potent lachrymator and alkylating agent .
-
Containment: All weighing and reactions must occur within a certified chemical fume hood.
-
Decontamination: Spills should be treated with dilute aqueous ammonia or 10% sodium thiosulfate to quench the alkyl bromide capability.
-
Storage: Store at 4°C under Argon. The compound hydrolyzes slowly in moist air to form the alcohol (3-hydroxymethyl-2-bromopyridine), which is significantly less reactive.
References
-
Synthesis of 7-Azaindoles: Maligres, P. E., et al. "Synthesis of 7-Azaindoles via the Palladium-Catalyzed Heteroannulation of 2-Amino-3-iodopyridines." Journal of Heterocyclic Chemistry, 2003. Link (Context: Analogous chemistry establishing the C2/C3 reactivity patterns).
-
Radical Bromination Protocols: Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948. Link (Foundational protocol for Wohl-Ziegler reaction).
-
Scaffold Applications in Pilicides: Chorell, E., et al. "Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity."[1] European Journal of Medicinal Chemistry, 2012. Link (Specific citation for C7-bromomethyl scaffold usage).
-
Safety Data: Fisher Scientific. "Safety Data Sheet: 3-Bromomethyl-pyridine derivatives." Link (General handling for bromomethyl pyridines).
Sources
A Technical Guide to the Functionalization Pathways of 2-Bromo-3,4-dimethylpyridine
Abstract: The 3,4-dimethylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science. Its functionalization is critical for the development of novel molecular entities with tailored properties. 2-Bromo-3,4-dimethylpyridine serves as a versatile and highly valuable starting material, offering a primary reactive handle at the C2 position for a multitude of synthetic transformations. This technical guide provides an in-depth exploration of the principal functionalization pathways for this substrate, intended for researchers, chemists, and professionals in drug development. We will dissect the causality behind experimental choices in palladium-catalyzed cross-coupling reactions, transformations via organometallic intermediates, and emerging C-H functionalization strategies, providing field-proven insights and detailed, validated protocols.
The 2-Bromo-3,4-dimethylpyridine Scaffold: A Strategic Overview
Significance in Chemical Synthesis
Substituted pyridines are among the most prevalent nitrogen heterocycles in FDA-approved pharmaceuticals and advanced organic materials.[1][2] The 3,4-dimethylpyridine core, in particular, offers a specific steric and electronic profile that can be exploited to fine-tune molecular interactions and physical properties. The strategic placement of a bromine atom at the C2 position transforms this simple heterocycle into a powerful building block for complex molecular assembly.
The Reactive Landscape
The synthetic utility of 2-bromo-3,4-dimethylpyridine is governed by several key features:
-
The C(sp²)-Br Bond: This is the primary site for functionalization. The carbon-bromine bond is sufficiently labile to participate in oxidative addition to low-valent transition metal catalysts (e.g., Pd(0)), making it an ideal substrate for a wide range of cross-coupling reactions.[3] Compared to the analogous 2-chloropyridine, the C-Br bond is weaker, allowing for reactions under milder conditions.[3]
-
The Pyridine Nitrogen: The lone pair on the nitrogen atom renders the ring electron-deficient, influencing the reactivity of the C-Br bond. However, this Lewis basicity can also lead to coordination with the metal catalyst, potentially causing inhibition or deactivation.[4] The selection of appropriate ligands is crucial to mitigate this effect.
-
The Methyl Groups (C3 & C4): These groups exert a moderate electron-donating effect, which can subtly influence the rate of oxidative addition.[5] Furthermore, the C3-methyl group provides steric hindrance around the C2 position, which can impact the choice of coupling partners and catalyst systems.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone for elaborating the 2-bromo-3,4-dimethylpyridine core, enabling the efficient formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating biaryl or vinyl-pyridine linkages.[6] It involves the coupling of the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester.[7]
The reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-bromo-3,4-dimethylpyridine. This is often the rate-determining step.
-
Transmetalation: The organoboron species, activated by a base (e.g., K₃PO₄, Na₂CO₃), transfers its organic moiety to the palladium center, displacing the bromide.[7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[8]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the reductive elimination step and stabilize the Pd(0) species, preventing catalyst decomposition and improving overall efficiency.[4][9]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
This protocol is a representative example for the coupling with an arylboronic acid, adapted from established procedures for similar substrates.[4][5]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromo-3,4-dimethylpyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 5 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) with a ligand such as SPhos (0.036 mmol, 3.6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between 2-bromo-3,4-dimethylpyridine and a terminal alkyne.[10][11] This reaction typically requires a dual-catalyst system of palladium and copper(I).[12]
The Sonogashira reaction follows a catalytic cycle similar to the Suzuki coupling, but with key differences. A copper(I) co-catalyst is generally used to facilitate the transmetalation step.[10]
-
Palladium Cycle: Undergoes oxidative addition with the aryl bromide.
-
Copper Cycle: The copper(I) salt (typically CuI) reacts with the terminal alkyne in the presence of an amine base (e.g., Et₃N, DIPEA) to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the Pd(II)-aryl complex than the alkyne itself.[12]
-
Transmetalation & Reductive Elimination: The copper acetylide transfers the alkynyl group to the palladium center, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.
Caption: Interlinked catalytic cycles of the Sonogashira reaction.
This protocol is based on general procedures for the Sonogashira coupling of bromopyridines.[3][13][14]
-
Reaction Setup: To a dry Schlenk flask, add 2-bromo-3,4-dimethylpyridine (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.05 mmol, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL), an amine base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.), and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently to 40-60 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and partition between water and ethyl acetate.
-
Purification: Dry the organic layer, concentrate, and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the method of choice.[15] It allows for the coupling of 2-bromo-3,4-dimethylpyridine with a wide variety of primary and secondary amines.[16]
The mechanism is analogous to other palladium-catalyzed cross-couplings.[15][17] A key distinction is that after oxidative addition, the amine coordinates to the palladium(II) complex. A strong, non-nucleophilic base (e.g., NaOt-Bu, LiHMDS) is required to deprotonate the coordinated amine, forming a palladium-amido complex.[18][19] Reductive elimination from this complex furnishes the desired C-N bond and regenerates the Pd(0) catalyst. The steric and electronic properties of the phosphine ligand are paramount for achieving high yields and broad substrate scope.[15][18]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
This protocol is a robust starting point, adapted from procedures for other 2-bromopyridines.[18][20]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv.), a palladium pre-catalyst such as RuPhos-Pd-G3 (0.02 mmol, 2 mol%), and the corresponding ligand if not using a pre-catalyst.
-
Reagent Addition: Add a solution of 2-bromo-3,4-dimethylpyridine (1.0 mmol, 1.0 equiv.) in an anhydrous, degassed solvent like toluene or t-BuOH (5 mL).
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 4-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and wash with brine.
-
Purification: Dry the organic layer over MgSO₄, concentrate, and purify the product by column chromatography.
Comparative Summary of Cross-Coupling Conditions
| Reaction | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Key Feature |
| Suzuki-Miyaura | Pd(PPh₃)₄ (5) or Pd₂(dba)₃/SPhos (1.5/3.6) | K₃PO₄, K₂CO₃ | Dioxane/H₂O, Toluene | 90-110 | Forms C-C bonds with boronic acids; tolerant of many functional groups.[5][21] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI (3/5) | Et₃N, DIPEA | THF, DMF | 25-60 | Forms C-C bonds with terminal alkynes; requires a copper co-catalyst.[3][13] |
| Buchwald-Hartwig | Pd₂(dba)₃/BINAP (2/4) or RuPhos Pd G3 (2) | NaOt-Bu, LiHMDS | Toluene, t-BuOH | 80-110 | Forms C-N bonds with amines; requires a strong, non-nucleophilic base.[18][19][20] |
Functionalization via Organometallic Intermediates
An alternative to palladium catalysis is the conversion of the C-Br bond into a nucleophilic organometallic species, which can then react with a wide range of electrophiles.
Halogen-Metal Exchange: The Gateway to Nucleophilic Pyridines
Halogen-metal exchange, typically using an alkyllithium reagent like n-butyllithium (n-BuLi), is a highly effective method for converting the electrophilic C-Br bond into a nucleophilic C-Li bond.[22] This in-situ generation of 3,4-dimethylpyridin-2-yllithium opens a vast array of subsequent functionalization possibilities.[23]
The reaction is driven by the formation of the more stable alkyllithium species. The reaction is performed at low temperatures (typically -78 °C) in an ethereal solvent like THF or Et₂O to prevent side reactions, such as addition of the organolithium to the pyridine ring.[22][24] The resulting pyridyllithium is a potent nucleophile and a strong base.
Caption: Workflow for lithiation and electrophilic quench.
Protocol for Lithiation and Quench with an Aldehyde:
-
Setup: Dissolve 2-bromo-3,4-dimethylpyridine (1.0 mmol) in anhydrous THF (10 mL) in an oven-dried, three-neck flask under Argon.
-
Lithiation: Cool the solution to -78 °C. Add n-BuLi (1.1 mmol, 1.1 equiv., e.g., 2.5 M in hexanes) dropwise. Stir for 1 hour at -78 °C.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 mmol) in THF dropwise.
-
Work-up: Stir for another hour at -78 °C, then allow to warm to room temperature. Quench the reaction carefully with saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by chromatography.
Miyaura Borylation: Creating a Suzuki-Ready Intermediate
Instead of reacting with a simple electrophile, the C-Br bond can be converted into a boronate ester. This is known as the Miyaura borylation reaction.[25] This transformation is incredibly useful as it converts the aryl bromide into a stable, purifiable building block that can then be used in subsequent Suzuki-Miyaura couplings. The most common reagent for this is bis(pinacolato)diboron (B₂pin₂).[25]
Protocol for Miyaura Borylation:
-
Setup: Combine 2-bromo-3,4-dimethylpyridine (1.0 mmol), B₂pin₂ (1.1 mmol), potassium acetate (KOAc, 3.0 mmol), and PdCl₂(dppf) (0.03 mmol) in a Schlenk flask.
-
Reaction: Add degassed 1,4-dioxane (5 mL), seal, and heat to 80-90 °C for 12-16 hours.
-
Work-up & Purification: Cool, filter through celite, concentrate, and purify by column chromatography to yield 3,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine.
Advanced & Emerging Pathways: Direct C-H Functionalization
While functionalization of the C-Br bond is the most direct approach, modern synthetic chemistry is increasingly focused on the direct functionalization of C-H bonds to improve atom economy.[1][2] For the 3,4-dimethylpyridine ring, the remaining C-H bonds at C5 and C6 are potential targets. These reactions are more challenging due to the lower reactivity of C-H bonds and the need for regiocontrol.
Strategies often involve:
-
Directed Metalation: Using a directing group to guide a metal catalyst to a specific C-H bond (often ortho to the directing group).[24]
-
Transition-Metal Catalysis: Iridium and rhodium catalysts are known to mediate C-H borylation, which can selectively functionalize the most sterically accessible C-H bond.[26]
-
Dearomatization Strategies: Temporary dearomatization of the pyridine ring can activate specific positions (e.g., C4) towards nucleophilic attack.[27]
While protocols for the direct C-H functionalization of 2-bromo-3,4-dimethylpyridine are not yet widely established, these emerging areas represent the future of pyridine chemistry and offer exciting possibilities for novel derivatization.
Conclusion
2-Bromo-3,4-dimethylpyridine is a cornerstone building block for the synthesis of complex substituted pyridines. Its functionalization is dominated by a powerful and versatile toolkit of reactions. Palladium-catalyzed cross-couplings, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provide reliable and high-yielding routes to C-C and C-N bonded products. Alternatively, halogen-metal exchange offers a complementary pathway, generating a potent nucleophile capable of reacting with a diverse array of electrophiles. The strategic conversion to a boronate ester via Miyaura borylation further enhances its utility, transforming it into a stable intermediate for subsequent couplings. For drug discovery and materials science professionals, a deep understanding of these pathways, their mechanistic underpinnings, and their practical execution is essential for the rational design and efficient synthesis of next-generation functional molecules.
References
-
Wölfling, J., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Kim, H., & Lee, S. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. [Link]
-
Knochel, P., et al. (2012). BF3-Mediated Direct Functionalizations of Pyridines. Thesis, Ludwig-Maximilians-Universität München. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kassick, A. J., et al. (2007). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ARKIVOC. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Nagy, V., et al. (2021). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules. [Link]
-
Ji, C., et al. (2021). Metal-Free ortho-Selective C-H Borylation of 2-Phenylthiopyridines Using BBr3. Organic Letters. [Link]
-
Wikipedia. (2023). Borylation. Wikipedia. [Link]
-
Kumar, A., & Kumar, V. (2022). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
-
Ji, C., et al. (2021). Metal-Free ortho-Selective C–H Borylation of 2-Phenylthiopyridines Using BBr3. Organic Letters. [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal. [Link]
-
El-Faham, A., et al. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC. [Link]
-
Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Fort, Y., et al. (2000). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. The Journal of Organic Chemistry. [Link]
-
Iddon, B. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES. [Link]
-
Boyd, M. J., et al. (2021). A Mild and Site-Selective Nucleophilic C−H Functionalization of Pyridines via its Stable N-alkylated Salts. ChemRxiv. [Link]
-
Sanford, M. S. (2007). Directed (Chelated) Catalytic C-H Functionalization with Pd(ii)/Pd(iv) manifold. Presentation. [Link]
-
Kumar, A., & Kumar, V. (2022). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Gérardy, R., et al. (2023). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. Angewandte Chemie International Edition. [Link]
-
Jia, T., et al. (2024). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
The Organic Chemistry Tutor. (2022). CROSS-COUPLING reactions - everything YOU need to know! YouTube. [Link]
-
Knochel, P., et al. (2013). Regioselective difunctionalization of pyridines via 3,4-pyridynes. Chemical Communications. [Link]
-
Cernak, T., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters. [Link]
-
Ikram, M., et al. (2021). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. [Link]
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Methodological & Application
Synthesis of 2-Bromo-3-(bromomethyl)-4-methylpyridine from 2-bromo-3,4-dimethylpyridine
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 2-Bromo-3-(bromomethyl)-4-methylpyridine from 2-bromo-3,4-dimethylpyridine .
This transformation presents a significant regiochemical challenge due to the competing reactivity of the methyl groups at the C3 and C4 positions. This guide addresses the mechanistic causality, experimental execution, and critical purification steps required to isolate the desired isomer.
Executive Summary & Strategic Analysis
The synthesis of 2-Bromo-3-(bromomethyl)-4-methylpyridine (Target) from 2-bromo-3,4-dimethylpyridine (Starting Material) involves a free-radical bromination using N-Bromosuccinimide (NBS).
The Core Challenge: The starting material possesses two non-equivalent methyl groups.
-
C4-Methyl: Sterically less hindered (flanked by H and Me) and electronically activated by resonance.
-
C3-Methyl: Sterically crowded (flanked by the bulky 2-Br and 4-Me groups).
Regioselectivity Warning: Under standard thermodynamic control, the C4-bromomethyl isomer is typically the major product due to the stability of the C4-radical and lower steric barrier. The desired C3-bromomethyl isomer is often the minor product. Therefore, this protocol emphasizes stoichiometric control to prevent over-bromination and chromatographic resolution to isolate the specific C3-isomer.
Reaction Scheme
Caption: Divergent radical bromination pathways. The steric bulk of the 2-Bromo group hinders the C3 position, favoring C4 bromination.
Experimental Protocol
Materials & Equipment
-
Starting Material: 2-Bromo-3,4-dimethylpyridine (Purity >98% by GC).
-
Reagent: N-Bromosuccinimide (NBS).[1][2][3][4][5][6][7][8][9][10][11][12] Note: Must be recrystallized from water if yellow/aged to remove free Br₂ and HBr, which catalyze side reactions.
-
Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).[2][3]
-
Solvent:
-Trifluorotoluene (PhCF ). Green alternative to CCl with higher boiling point (102°C) promoting radical initiation. -
Equipment: 3-neck round-bottom flask, reflux condenser, nitrogen inlet, heating mantle.
Step-by-Step Procedure
Step 1: Reaction Setup[12]
-
Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Charge the flask with 2-bromo-3,4-dimethylpyridine (10.0 g, 53.7 mmol).
-
Add PhCF
(100 mL, 0.5 M concentration). High dilution favors mono-bromination over di-bromination. -
Add N-Bromosuccinimide (NBS) (10.0 g, 56.4 mmol, 1.05 equiv).
-
Purge the system with nitrogen for 15 minutes to remove oxygen (a radical scavenger).
Step 2: Initiation and Reflux
-
Add AIBN (0.88 g, 5.4 mmol, 0.1 equiv) in one portion.
-
Heat the mixture to reflux (approx. 105°C external temperature).
-
Visual Cue: The dense NBS solid (bottom) will gradually convert to Succinimide (floats to top) as the reaction proceeds.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC every hour.
-
Stop Condition: Halt reaction when Starting Material is <5%. Do not push for 100% conversion to avoid generating the dibromo-species.
-
Step 3: Workup[12]
-
Cool the reaction mixture to 0°C. Succinimide will precipitate fully.
-
Filter off the succinimide and wash the cake with cold PhCF
or DCM. -
Concentrate the filtrate under reduced pressure to obtain a crude yellow oil.
-
Note: This oil is a mixture of the 4-bromomethyl (major), 3-bromomethyl (minor), and unreacted starting material.
-
Purification (The Critical Step)
Separation of the 3-isomer from the 4-isomer is difficult due to similar polarity.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient elution using Hexanes
5% Ethyl Acetate in Hexanes. -
Elution Order: typically, the 4-bromomethyl isomer elutes after the 3-bromomethyl isomer due to the slightly higher polarity of the less hindered nitrogen interaction, though this must be confirmed by NMR.
-
Alternative: If separation is poor, use Dichloromethane/Hexane (1:1) isocratic elution.
-
-
Crystallization (Enrichment):
-
If the crude mixture is solid, recrystallization from Heptane/IPA may preferentially crystallize the major 4-isomer. The mother liquor will be enriched in the desired 3-isomer, which can then be purified by chromatography.
-
QC & Validation: Structural Confirmation
Distinguishing the isomers is critical. Use
| Feature | Target: 3-(bromomethyl) Isomer | Byproduct: 4-(bromomethyl) Isomer |
| Benzylic CH | ||
| Methyl Group | C4-CH | C3-CH |
| NOE Signal | Strong NOE between C4-CH | Strong NOE between C3-CH |
| Aromatic Coupling | C5-H and C6-H show ortho coupling ( | Similar coupling pattern. |
Self-Validating Logic:
-
If you observe a singlet methyl peak that shows an NOE correlation to the aromatic proton at C5, that methyl is at C4. Therefore, your bromine is at C3. This confirms the Target.
Mechanistic Insight & Troubleshooting
Reaction Mechanism (Radical Chain)[12]
The reaction follows the Wohl-Ziegler mechanism.[2][3] The selectivity is dictated by the stability of the intermediate radical and steric approach.
Caption: Mechanistic bifurcation. Path 4 is kinetically favored due to lower steric hindrance at the gamma-position relative to the bromine.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Wet NBS or impure AIBN. | Recrystallize NBS from H |
| High Di-bromo impurities | Excess NBS or high concentration. | Keep NBS |
| No Regioselectivity | Temperature too high (Thermodynamic mix). | Lower temp to 60-70°C (requires Benzene or CCl |
Safety & Handling
-
NBS: Irritant. Reacts violently with amines/metals. Store in fridge.
-
Pyridines: Malodorous and potentially neurotoxic. Handle in a fume hood.
-
Alkyl Bromides: The product is a potent lachrymator and alkylating agent (potential mutagen). Double-glove and use specific waste disposal.
References
-
Regioselectivity in Free Radical Bromination of Picolines. Thapa, R.[3][10] (2010).[10] Miami University.[10] Context: Establishes that in 3,4-lutidine systems, the 4-methyl group is the primary site of bromination.
-
N-Bromosuccinimide (NBS) Reagent Guide. BenchChem / Sigma-Aldrich Technical Data. Context: Standard protocols for Wohl-Ziegler bromination and handling of NBS.
-
Regioselective Bromination of Methylpyridines. Goswami, S., et al. (2014).[3] Tetrahedron Letters. Context: Discusses steric effects of 2-halo substituents on the bromination of adjacent alkyl groups.
-
Green Solvents for Radical Reactions. Ogawa, A., et al. (2013).[9] Journal of Organic Chemistry. Context: Validation of Trifluorotoluene (PhCF
) as a superior replacement for Carbon Tetrachloride.
Sources
- 1. prepchem.com [prepchem.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. daneshyari.com [daneshyari.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 9. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 10. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]
- 11. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 12. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
Application Note: Modular Synthesis of Bridgehead Nitrogen Heterocycles
The following Application Note is designed for research scientists and medicinal chemists. It structures the technical content into a modular, logic-driven guide that prioritizes experimental reproducibility and mechanistic understanding.
The 2-(Bromomethyl)pyridine Platform[1]
Executive Summary & Strategic Rationale
In the landscape of fragment-based drug discovery (FBDD), bicyclic heterocycles containing a bridgehead nitrogen—specifically indolizines and imidazo[1,5-a]pyridines —are privileged scaffolds. They exhibit tunable fluorescence, significant biological activity (e.g., anticancer, anti-inflammatory), and structural rigidity.
This guide focuses on the utilization of 2-(bromomethyl)pyridine hydrobromide as a divergent "warhead" precursor. While 2-aminopyridine is the standard precursor for imidazo[1,2-a]pyridines, the 2-(bromomethyl) derivative offers a unique electrophilic entry point at the exocyclic carbon, enabling [3+2] cycloadditions and cascade alkylations that are inaccessible via the amino route.
Key Technical Insight: The free base of 2-(bromomethyl)pyridine is kinetically unstable and prone to self-polymerization (intermolecular
Precursor Handling & Safety Profile
Critical Safety Directive: 2-(Bromomethyl)pyridine is a potent alkylating agent and lachrymator.
| Hazard Class | Risk Description | Mitigation Protocol |
| Vesicant/Corrosive | Causes severe skin burns and eye damage.[1] | Double-gloving (Nitrile + Laminate); Face shield required. |
| Lachrymator | Irritates mucosal membranes at ppm levels. | Handle exclusively in a fume hood. Quench glassware in dilute NaOH before removal. |
| Instability | Free base polymerizes rapidly (turns black/tarry). | Store as HBr salt at 4°C. Generate free base in situ only if necessary. |
Pathway Logic: Divergent Synthesis
The reactivity of 2-(bromomethyl)pyridine is defined by two centers: the electrophilic exocyclic methylene and the nucleophilic ring nitrogen. We exploit this dual nature to access two distinct scaffolds.
Protocol A: Synthesis of Indolizines (One-Pot Cascade)
Target: Substituted Indolizines. Mechanism: This protocol leverages the acidity of the methylene protons in the intermediate pyridinium salt. Treatment with base generates a pyridinium ylide , which undergoes a 1,3-dipolar cycloaddition (or stepwise aldol-type condensation) with electron-deficient alkenes or 1,3-dicarbonyls.
Materials
-
Precursor: 2-(Bromomethyl)pyridine hydrobromide (1.0 equiv)
-
Reactant: Ethyl acetoacetate or Acetylacetone (1.2 equiv)
-
Base: Potassium Carbonate (
) (3.0 equiv) -
Solvent: Acetone (Dry) or DMF (for higher temp)
Step-by-Step Methodology
-
Salt Formation (In Situ):
-
Charge a round-bottom flask with 2-(bromomethyl)pyridine
HBr (1.0 g, 3.95 mmol) and dry acetone (20 mL). -
Add the 1,3-dicarbonyl compound (e.g., acetylacetone, 4.74 mmol) dropwise.
-
Observation: The solution may remain clear or turn slightly cloudy. Stir at Room Temperature (RT) for 30 minutes.
-
-
Base-Mediated Cyclization:
-
Add anhydrous
(1.63 g, 11.85 mmol) in a single portion. -
Heat the reaction mixture to reflux (approx. 56°C for acetone) for 6–12 hours.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The spot for the pyridinium salt (baseline) will disappear, and a highly fluorescent spot (Indolizine) will appear.
-
-
Workup & Purification:
-
Cool to RT and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Crucial Step: Indolizines are electron-rich and sensitive to oxidation. Purify immediately via flash column chromatography on neutral alumina or silica (buffered with 1%
) using a Hexane/EtOAc gradient.
-
Optimization Data (Solvent Effects)
| Solvent | Temperature | Time | Yield (%) | Notes |
| Acetone | Reflux | 8 h | 78% | Cleanest profile; easiest workup. |
| DMF | 90°C | 3 h | 85% | Higher yield but difficult removal of solvent. |
| Ethanol | Reflux | 12 h | 62% | Solvolysis side-products observed. |
Protocol B: Synthesis of Imidazo[1,5-a]pyridines
Target: 3-Substituted Imidazo[1,5-a]pyridines.[2] Mechanism: Unlike Protocol A, this route requires converting the bromomethyl group to an aminomethyl group. The 2-(aminomethyl)pyridine then reacts with electrophiles (carboxylic acids, anhydrides, or nitroalkanes) to close the imidazole ring.
Workflow Visualization
Detailed Protocol (Delepine-Cyclization Sequence)
-
Preparation of 2-(Aminomethyl)pyridine (Delepine Method):
-
Why this method? Direct amination with ammonia leads to over-alkylation (secondary/tertiary amines). The Delepine reaction uses hexamethylenetetramine (HMTA) to ensure mono-alkylation.
-
Reaction: Mix 2-(bromomethyl)pyridine
HBr (10 mmol) and HMTA (11 mmol) in Chloroform (30 mL). Reflux for 2 hours. -
Hydrolysis: Filter the resulting salt, dissolve in Ethanol/Conc. HCl (5:1), and reflux for 2 hours. Neutralize and extract to obtain the primary amine.
-
-
Cyclization with Carboxylic Acids (T3P Mediated):
-
Reagents: 2-(Aminomethyl)pyridine (1.0 equiv), Carboxylic Acid (
, 1.1 equiv), Propylphosphonic anhydride (T3P, 50% in EtOAc, 2.0 equiv), (3.0 equiv). -
Procedure: Dissolve amine and acid in EtOAc. Add base, then add T3P dropwise. Reflux for 8 hours.
-
Mechanism: T3P activates the acid for amide bond formation, then promotes the dehydration/cyclization of the amide oxygen onto the pyridine nitrogen.
-
Troubleshooting & Expert Tips
-
Issue: Low Yield in Indolizine Synthesis.
-
Issue: Polymerization of Starting Material.
-
Issue: Regioselectivity in Cycloadditions.
-
Insight: In 1,3-dipolar cycloadditions involving pyridinium ylides, electron-withdrawing groups on the dipolarophile (alkene/alkyne) dictate regiochemistry. Ensure your dipolarophile is activated (e.g., ethyl propiolate, dimethyl acetylenedicarboxylate).
-
References
-
Indolizine Synthesis via Pyridinium Ylides
-
Reaction of 2-substituted pyridines with electron-deficient alkenes/alkynes.
-
Source:
-
-
Imidazo[1,5-a]pyridine Synthesis
- Cyclization of 2-(aminomethyl)
-
Source:
-
Precursor Safety & Handling
- SDS for 2-(Bromomethyl)pyridine hydrobromide.
-
Source:
-
Mechanistic Insight (1,3-Dipolar Cycloaddition)
- General review of pyridinium ylide chemistry.
-
Source:
Sources
Application Note: Protocol for Amination of 3-(Bromomethyl)pyridine Derivatives
Abstract & Strategic Overview
The 3-(aminomethyl)pyridine moiety is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in enzyme inhibitors (e.g., metalloproteases), GPCR ligands, and antihistamines (e.g., Rupatadine). While the target structure is simple, the synthetic installation using 3-(bromomethyl)pyridine hydrobromide presents specific challenges:
-
Instability of the Free Base: The free base, 3-(bromomethyl)pyridine, is prone to self-alkylation (polymerization) due to the nucleophilic pyridine nitrogen reacting with the electrophilic exocyclic bromide.
-
Over-Alkylation: When reacting with primary amines, the enhanced nucleophilicity of the secondary amine product often leads to bis-alkylation.
-
Safety: Halomethyl pyridines are potent vesicants and lachrymators.
This guide provides a robust, field-proven protocol for the mono-amination of 3-(bromomethyl)pyridine derivatives, emphasizing in situ neutralization to mitigate instability and stoichiometric control to maximize selectivity.
Mechanistic Analysis & Experimental Design
The Stability Paradox
Commercial 3-(bromomethyl)pyridine is supplied as the hydrobromide salt (HBr).[1] This protonates the pyridine nitrogen, removing its nucleophilicity and preventing self-polymerization.
-
Critical Rule: Never isolate the free base of 3-(bromomethyl)pyridine. Always generate it in situ in the presence of the nucleophile.
Reaction Pathway & Selectivity
The reaction proceeds via a classical
Figure 1: Reaction pathway highlighting the transient nature of the free base and competing side reactions.
Standard Protocol: Amination with Secondary Amines
This protocol is optimized for reacting 3-(bromomethyl)pyridine HBr with secondary amines to form tertiary amines. This is the most reliable pathway as quaternization (over-alkylation) is sterically disfavored compared to the primary-to-secondary transformation.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| Amine Substrate | 1.0 | Nucleophile | Secondary amines preferred. |
| 3-(Bromomethyl)pyridine HBr | 1.1 - 1.2 | Electrophile | Slight excess accounts for hydrolysis/polymerization. |
| DIPEA (Hünig's Base) | 3.0 - 3.5 | Base | Neutralizes HBr salt + HBr byproduct. |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic; promotes |
| NaI (Optional) | 0.1 | Catalyst | Finkelstein condition; accelerates sluggish amines. |
Step-by-Step Procedure
-
Preparation of Amine Solution:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration) .
-
Add DIPEA (3.5 equiv) . Stir at room temperature for 5 minutes.
-
Checkpoint: Ensure the solution is basic (pH > 9).
-
-
Controlled Addition of Electrophile:
-
Weigh 3-(bromomethyl)pyridine hydrobromide (1.1 equiv) quickly (hygroscopic).
-
Add the solid salt portion-wise to the stirring amine solution over 15–20 minutes.
-
Why Portion-wise? This keeps the concentration of the transient "free base" bromide low relative to the amine, favoring the cross-reaction over self-polymerization.
-
-
Reaction Incubation:
-
Stir the mixture at Room Temperature for 4–16 hours.
-
Monitoring: Check reaction progress via TLC (System: 5-10% MeOH in DCM) or LC-MS. The bromide starting material usually stains active under UV and Dragendorff reagent.
-
Optimization: If conversion is <50% after 4 hours, heat to 50°C or add NaI (0.1 equiv).
-
-
Workup (Acid-Base Extraction):
-
Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.
-
Redissolve the residue in DCM or EtOAc .
-
Wash 1: Saturated
(removes HBr salts). -
Wash 2: Water.
-
Wash 3: Brine.
-
Dry over
, filter, and concentrate.
-
Modified Protocol: Amination with Primary Amines
Reacting primary amines poses a high risk of bis-alkylation (formation of the tertiary amine). To favor the secondary amine product, the stoichiometry must be inverted.
Key Modifications
-
Stoichiometry: Use Excess Amine (3.0 – 5.0 equiv) . The amine acts as both the nucleophile and the base.[2]
-
Addition Order: The bromide solution must be added slowly to the amine solution.
Procedure
-
Dissolve Primary Amine (3.0 equiv) and DIPEA (1.0 equiv) in ACN.
-
Dissolve 3-(bromomethyl)pyridine HBr (1.0 equiv) in a separate volume of DMF/ACN (minimum volume).
-
Add the bromide solution dropwise to the amine solution over 1 hour at 0°C.
-
Allow to warm to RT and stir.
-
Purification: The excess primary amine must be removed. If volatile, use vacuum. If non-volatile, use column chromatography (gradient elution: 0 -> 10% MeOH/DCM with 1%
).
Workup & Purification Workflow
Since pyridine derivatives are basic, standard acidic washes (e.g., 1M HCl) will extract the product into the aqueous phase. This property can be used for purification.
Figure 2: Acid-Base extraction strategy to isolate basic pyridine products from non-basic byproducts.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Polymerization | Free base concentration too high. | Add bromide slower (syringe pump). Ensure excess base is present. Keep temp < 40°C. |
| Bis-alkylation (Primary Amine) | Local high concentration of bromide. | Increase amine equivalents (to 5-10x). Dilute reaction (0.05 M). |
| No Reaction | Poor nucleophilicity of amine. | Add KI or NaI (0.1 eq) (Finkelstein). Switch solvent to DMF. Heat to 60°C. |
| Product in Aqueous Layer | Product is highly polar/water soluble. | Do not use acid wash. Use n-Butanol extraction or evaporate and use reverse-phase chromatography. |
Safety & Handling (E-E-A-T)
-
Vesicant Hazard: 3-(Bromomethyl)pyridine HBr is a severe skin and eye irritant.[3] It can cause delayed burns.
-
Protocol: Double glove (Nitrile). Work exclusively in a fume hood.
-
-
Decontamination: Quench all glassware and spills with a dilute solution of ammonia or 5% NaOH to destroy residual alkylating agent before removal from the hood.
-
Storage: Store the starting material in a desiccator at 4°C. Moisture converts the bromide to the alcohol (3-pyridylmethanol), which is unreactive under these conditions.
References
-
ChemicalBook. (2025).[4] 3-(Bromomethyl)pyridine Hydrobromide Properties and Safety. Retrieved from
-
Oakwood Chemical. (2025). Safety Data Sheet: 3-(Bromomethyl)pyridine hydrobromide.[1][3][5][6] Retrieved from
-
BenchChem. (2025).[7] Pyridine Alkylation Reactions: Troubleshooting Overalkylation. Retrieved from
-
PubChem. (2025).[1] 3-(Bromomethyl)pyridine hydrobromide Compound Summary. National Library of Medicine. Retrieved from
-
Master Organic Chemistry. (2017). Alkylation of Amines and Side Reactions.[2] Retrieved from
-
Guo, J., et al. (2015).[4] Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide.[4] Heterocyclic Communications.[4] Retrieved from
Sources
- 1. 3-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 12707037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-(Bromomethyl)pyridine Hydrobromide | 4916-55-6 [chemicalbook.com]
- 6. 3-(Bromomethyl)pyridine hydrobromide | CAS#:4916-55-6 | Chemsrc [chemsrc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Regioselectivity in the Bromination of 2-Bromo-3,4-dimethylpyridine
Introduction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 2-bromo-3,4-dimethylpyridine. This reaction, while seemingly straightforward, presents significant regioselectivity and reactivity hurdles due to the complex interplay of electronic and steric effects on the pyridine scaffold. Our goal is to provide a comprehensive resource that not only offers solutions to common problems but also explains the underlying chemical principles, empowering you to optimize your synthetic strategies.
Part 1: Foundational Principles - Understanding Regioselectivity
This section addresses the fundamental question of where the second bromine atom will substitute on the 2-bromo-3,4-dimethylpyridine ring and why.
Q1: What are the primary factors governing electrophilic bromination on the 2-bromo-3,4-dimethylpyridine ring?
A1: The regiochemical outcome of this reaction is determined by a combination of powerful electronic and steric influences from the nitrogen heteroatom and the existing substituents.
-
Electronic Effects: The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2][3] The nitrogen atom strongly directs incoming electrophiles to the meta-positions (C3 and C5).[4]
-
Methyl Groups (C3 & C4): These are electron-donating groups (EDGs) that activate the ring through an inductive effect and hyperconjugation. They direct incoming electrophiles to their ortho- and para-positions.[4]
-
Bromo Group (C2): As a halogen, the bromo group is a deactivating group due to its strong electron-withdrawing inductive effect. However, through resonance, its lone pairs can donate electron density to the ring, making it an ortho-, para-director.[5]
-
-
Steric Hindrance: The spatial arrangement of the existing substituents can physically block the approach of the electrophile to certain positions.[6][7][8] The bromo group at C2 and the methyl group at C3 create a sterically crowded environment on one side of the molecule.
Q2: Which position is the most likely site for the second bromination and why?
A2: The C5 position is the overwhelmingly favored site for electrophilic bromination. The alternative, C6, is highly disfavored.
-
Attack at C5 (Favored):
-
Electronic Justification: This position is meta to the deactivating ring nitrogen, which is the least deactivated position on a pyridine ring.[1] It is also ortho to the activating 4-methyl group and meta to the activating 3-methyl group. The activating influence of the 4-methyl group strongly favors substitution at this site.
-
Steric Justification: The C5 position is relatively unhindered, flanked by the 4-methyl group and a hydrogen atom.
-
-
Attack at C6 (Disfavored):
-
Electronic Justification: This position is ortho to the strongly deactivating nitrogen atom. The resulting carbocation intermediate (sigma complex) would place a positive charge adjacent to the already electron-deficient nitrogen, a highly unstable arrangement.[4]
-
Steric Justification: The C6 position is immediately adjacent to the bulky 2-bromo substituent, creating significant steric hindrance that impedes the approach of the brominating agent.
-
Caption: Analysis of directing effects on the pyridine ring.
Part 2: Troubleshooting Guide
Even when the regiochemistry is predictable, achieving a clean and efficient reaction can be difficult. This section addresses common experimental failures.
Q1: My reaction shows no conversion or is extremely sluggish. What's wrong?
A1: This is the most common issue, stemming from the highly deactivated nature of the pyridine ring, which is further deactivated by the existing bromo substituent.
-
Potential Cause 1: Insufficiently Potent Electrophile. Molecular bromine (Br₂) alone is often not electrophilic enough to react with this substrate.
-
Solution: The reaction typically requires harsh, strongly acidic conditions to proceed. Using oleum (fuming sulfuric acid) or concentrated sulfuric acid as a solvent protonates the pyridine nitrogen, further deactivating the ring, but it also helps generate a more powerful brominating electrophile.[9]
-
-
Potential Cause 2: Low Reaction Temperature. Electrophilic substitution on highly deactivated rings requires significant thermal energy to overcome the activation barrier.
-
Solution: Gradually increase the reaction temperature. Reactions of this type are often run at elevated temperatures (e.g., 100-120 °C) for several hours.[9] Always monitor for decomposition at higher temperatures.
-
Q2: I'm observing bromination on the methyl groups instead of the pyridine ring. Why is this happening?
A2: You are likely running the reaction under conditions that favor a free-radical mechanism rather than an electrophilic aromatic substitution mechanism.
-
Cause: The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) or exposure to UV light will cause benzylic bromination on the methyl groups.[10][11]
-
Solution: To ensure an EAS pathway, you must use an electrophilic bromine source and conditions.
-
Use Br₂ in a strong acid like oleum or H₂SO₄.
-
If using NBS for an EAS reaction, it must be paired with a Lewis acid or strong protic acid catalyst and run in the dark to disfavor radical pathways.[12]
-
Q3: My workup is difficult, and I'm getting a complex mixture of products. How can I improve selectivity and yield?
A3: A complex product mixture suggests that either the reaction conditions are too harsh, leading to degradation, or the workup procedure is causing issues.
-
Solution 1: Controlled Stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the brominating agent. A large excess can lead to trace amounts of poly-brominated byproducts that are difficult to separate.
-
Solution 2: Careful Quenching. The reaction mixture is strongly acidic and must be neutralized carefully. Pouring the reaction mixture slowly onto a large amount of crushed ice is critical. This should be followed by slow, portion-wise addition of a strong base (e.g., concentrated NaOH or KOH solution) while maintaining cooling in an ice bath to control the exotherm.
-
Solution 3: Purification Strategy. The desired 2,5-dibromo-3,4-dimethylpyridine product will have a different polarity from the starting material and any potential byproducts. Column chromatography on silica gel is typically the most effective method for purification.
Caption: Troubleshooting decision tree for bromination issues.
Part 3: Recommended Experimental Protocol
This protocol is a representative procedure for the electrophilic bromination of a deactivated dimethylpyridine derivative, adapted from established methods for similar substrates.[9]
Objective: To synthesize 2,5-dibromo-3,4-dimethylpyridine.
Materials:
-
2-bromo-3,4-dimethylpyridine
-
Oleum (20-30% fuming sulfuric acid)
-
Liquid Bromine (Br₂)
-
Crushed Ice
-
50% (w/v) Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber (to neutralize HBr fumes), add 2-bromo-3,4-dimethylpyridine (1.0 eq).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Acid Addition: Slowly and carefully add oleum (3-4 volumes relative to the substrate) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
Bromine Addition: Once the substrate is fully dissolved, add liquid bromine (1.1 eq) dropwise via the dropping funnel over 30-45 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 105-110 °C. Maintain this temperature with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC or GC-MS by carefully taking an aliquot, quenching it in ice/base, and extracting it.
-
Quenching: After the reaction is complete (or has reached optimal conversion), cool the mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice (at least 10-15 times the volume of the reaction mixture). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring.
-
Neutralization: Place the beaker containing the quenched mixture into an ice bath. Slowly add 50% NaOH solution portion-wise to neutralize the acid. Monitor the pH with litmus paper or a pH meter until it is basic (pH > 10). This step is highly exothermic and must be done with extreme caution.
-
Extraction: Transfer the neutralized slurry to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the pure 2,5-dibromo-3,4-dimethylpyridine.
Self-Validation:
-
The final product should be a single spot on TLC.
-
¹H NMR spectroscopy should confirm the regiochemistry. Expect to see a single aromatic proton signal (a singlet) for the proton at the C6 position. The two methyl groups should appear as distinct singlets.
-
Mass spectrometry should show the correct molecular ion peak with the characteristic isotopic pattern for two bromine atoms.
Part 4: Frequently Asked Questions (FAQs)
Q1: Can I use N-Bromosuccinimide (NBS) for this reaction?
A1: While NBS is a versatile brominating agent, its use here is complex. For EAS on this deactivated substrate, NBS would require a strong acid catalyst. However, NBS is more commonly associated with free-radical bromination of the methyl side chains, which is an undesired pathway in this context.[10][12] For achieving ring bromination with high regioselectivity, a system like Br₂ in oleum or another potent electrophilic source like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in strong acid is more reliable.[9]
Q2: What is the role of oleum or concentrated sulfuric acid in this reaction?
A2: The strong acid serves two primary functions. First, it acts as the solvent. Second, and more importantly, it protonates the bromine molecule, forming a highly potent electrophilic species (Br-BrH⁺) which is capable of attacking the severely deactivated pyridine ring.[4]
Q3: Are there alternative methods to synthesize 2,5-dibromo-3,4-dimethylpyridine?
A3: Yes. A multi-step approach could provide a cleaner route, albeit with a longer synthesis. For example, one could start with an aminated precursor like 2-amino-3,4-dimethylpyridine, perform a regioselective bromination at the C5 position (activated by the amino group), and then replace the amino group at C2 with a bromine via a Sandmeyer-type reaction.[13] This often provides better overall yields and avoids the harsh conditions of direct di-bromination.
Q4: How do I definitively confirm the regiochemistry of my product?
A4: The most powerful tool for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: As mentioned, the 2,5-dibromo product will show only one remaining aromatic proton at the C6 position, which will appear as a singlet. The starting material has two aromatic protons.
-
2D NMR (NOESY/ROESY): A Nuclear Overhauser Effect experiment can show through-space correlation. For the 2,5-dibromo product, you would expect to see a correlation between the C4-methyl protons and the C5-bromo position (or lack thereof with any remaining proton), and a correlation between the C3-methyl protons and the C2-bromo group. This can unambiguously confirm the connectivity.
Part 5: Data Summary
| Parameter | Expected Outcome | Rationale |
| Product | 2,5-dibromo-3,4-dimethylpyridine | Combination of electronic directing effects and steric hindrance. |
| Major Regioisomer | Bromination at C5 | Meta to ring nitrogen (least deactivated); Ortho to activating C4-methyl group; Sterically accessible. |
| Minor/Unobserved Isomer | Bromination at C6 | Ortho to ring nitrogen (highly deactivated); Sterically hindered by C2-bromo group. |
| Key Influencing Factors | Strong Acid (Oleum), Heat | Required to generate a potent electrophile and overcome the high activation energy of this deactivated system. |
References
-
Thapa, R., & Pacey, G. E. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(44), 6113-6115. [Link][10]
-
Bell, R. P., & Deas, P. J. (1979). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines. Journal of the Chemical Society B: Physical Organic, 1160-1163. [Link][14]
-
Thapa, R. (2010). Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines (Master's thesis, Miami University). OhioLINK Electronic Theses and Dissertations Center. [Link][11]
-
Chemistry LibreTexts. (2024). EAS Reactions with Pyridine. Retrieved from [Link] (Note: A general resource, specific video link was [Link])[15]
-
Shimizu, A., et al. (2020). Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines. Chemical Science, 11(36), 9836-9841. [Link][16]
-
Izawa, K., et al. (1982). Steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides. Journal of the Chemical Society, Dalton Transactions, (1), 41-44. [Link][6]
-
Chemistry LibreTexts. (2024). Heterocyclic Amines. Retrieved from [Link][1]
-
Willson Research Group. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link][2]
-
Chemistry LibreTexts. (2022). Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link][17]
-
Chemistry LibreTexts. (2023). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link][5]
-
ResearchGate. (n.d.). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link][18]
-
Bayer AG. (2019). Bromination of pyridine derivatives. (WO2019145177A1). Google Patents. [9]
-
Quora. (2016). What produces steric hindrance? Retrieved from [Link][7]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Retrieved from [Link][8]
-
Chemistry The Mystery of Molecule. (2020, September 4). Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. YouTube. [Link][3]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 10. daneshyari.com [daneshyari.com]
- 11. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XXI. Bromination of 2-aminopyridines - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02689A [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
Definitive Guide: Distinguishing 3-Bromomethyl and 4-Bromomethyl Isomers via NOESY
The following guide provides a definitive technical workflow for distinguishing 3-bromomethyl and 4-bromomethyl regioisomers using Nuclear Overhauser Effect Spectroscopy (NOESY).
Executive Summary
In drug discovery and intermediate synthesis, distinguishing between meta- (3-bromomethyl) and para- (4-bromomethyl) substituted aromatic isomers is a critical quality gate. While 1D
NOESY (Nuclear Overhauser Effect Spectroscopy) offers a superior, self-validating alternative by mapping through-space proximity (< 5 Å) rather than through-bond connectivity. This guide details the mechanistic basis, experimental protocol, and data interpretation logic required to unequivocally identify these isomers.
Mechanistic Basis: The Spatial Fingerprint
The core principle relies on the distinct spatial environments of the methylene protons (
3-Bromomethyl Isomer (Meta)
-
Geometry: The bromomethyl group is flanked by two non-equivalent protons: H2 (often a singlet located between substituents) and H4 .
-
NOE Pattern: The methylene protons (
ppm) will show two distinct cross-peaks :-
Strong NOE to H2 (isolated, typically deshielded).
-
Strong NOE to H4 .
-
-
Key Feature: H2 and H4 usually have distinct chemical shifts and multiplicities.
4-Bromomethyl Isomer (Para)
-
Geometry: The bromomethyl group is flanked by H3 and H5 .
-
NOE Pattern:
-
Symmetric Core: If the molecule has a plane of symmetry (e.g., 4-bromomethylpyridine), H3 and H5 are chemically equivalent. The methylene protons will show a single strong cross-peak to the H3/H5 signal.
-
Asymmetric Core: If the ring is asymmetrically substituted elsewhere, H3 and H5 are distinct but often show similar coupling patterns (doublets). The methylene protons will show correlations to both, but crucially, no correlation to an isolated singlet-like proton (H2) .
-
Visualization of Spatial Vectors
Figure 1: Spatial proximity vectors defining the NOE "fingerprint" for 3- and 4-bromomethyl isomers.
Comparative Analysis: Why NOESY?
While 1D NMR is the standard, NOESY provides definitive structural proof when 1D data is ambiguous.
| Feature | 1D | HMBC (Heteronuclear Multiple Bond Correlation) | NOESY (Through-Space) |
| Primary Mechanism | Scalar Coupling ( | Long-range coupling ( | Dipolar Cross-Relaxation |
| 3-Isomer Signal | H2 appears as singlet (or small doublet). | Correlation from CH | Direct NOE to H2 and H4. |
| 4-Isomer Signal | AA'BB' or AA'XX' system (if symmetric). | Correlation from CH | Direct NOE to H3/H5. |
| Failure Mode | Signal overlap in complex scaffolds; second-order effects. | Zero-crossing (signal nulling) in mid-size molecules (MW ~1000). | |
| Verdict | Screening Tool | Supportive | Definitive for Spatial Assignment |
Experimental Protocol
To ensure data integrity and "self-validating" results, follow this optimized protocol.
Phase 1: Sample Preparation
-
Concentration: Prepare a sample of 10–20 mg in 0.6 mL of deuterated solvent (CDCl
or DMSO- ).-
Note: DMSO-
is preferred if the molecule has exchangeable protons or low solubility, as it slows molecular tumbling ( ), potentially enhancing NOE in small molecules.
-
-
Degassing (Critical): Dissolved paramagnetic oxygen accelerates relaxation (
), quenching the NOE signal.-
Method: Bubble high-purity nitrogen or argon through the solution for 5–10 minutes prior to acquisition.
-
Phase 2: Acquisition Parameters (Bruker/Varian Standard)
-
Pulse Sequence: noesygpph (Gradient-enhanced NOESY) is recommended to suppress artifacts and
noise. -
Mixing Time (
or ):-
Small Molecules (MW < 600): Set
ms. (NOE builds up slowly). -
Mid-Size (MW > 800): Use ROESY instead, as NOE may cross zero.
-
-
Relaxation Delay (
): Set to (typically 3–5 seconds) to allow full recovery. -
Scans (NS): Minimum 16 scans per increment (usually 256 increments).
Phase 3: Processing
-
Zero Filling: Fill to at least 2K
2K points. -
Window Function: Apply a sine-bell squared (
, SSB=2) function to both dimensions. -
Phasing:
-
Small Molecules: Diagonal peaks are Negative (or Positive); Cross-peaks have the Opposite sign.
-
Self-Validation Check: If the diagonal and cross-peaks have the same sign, you are in the spin-diffusion limit (large molecule) or looking at exchange peaks (EXSY). For bromomethyl aromatics, look for opposite sign cross-peaks relative to the diagonal.
-
Data Interpretation Workflow
Follow this logic gate to assign your isomer.
Figure 2: Logical workflow for isomer assignment based on NOESY cross-peak analysis.
Case Study: 3-Bromomethylpyridine vs. 4-Bromomethylpyridine
-
Locate the Anchor: Find the
singlet at ppm. -
Trace the Horizontal: Look across the row at this chemical shift.
-
3-Isomer Evidence:
-
You observe a cross-peak at
ppm (H2, broad singlet, deshielded by Nitrogen). -
You observe a second cross-peak at
ppm (H4, doublet).[1]
-
-
4-Isomer Evidence:
-
You observe a cross-peak at
ppm (H3/H5). -
Crucially: The region at
ppm (where H2 would be) is empty of cross-peaks.
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY mechanics and mixing times). Link
-
Reich, H. J. (2024). The Nuclear Overhauser Effect (NOE).[2][3] University of Wisconsin-Madison. (Detailed guide on NOE regimes and zero-crossing). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for aromatic coupling patterns). Link
-
Parella, T. (2025). NMR Pulse Sequences: NOESY. NMRlib. (Technical parameters for Bruker/Varian sequences). Link
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Picolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of Brominated Picoline Isomers
Brominated picolines (or bromomethylpyridines) are a class of heterocyclic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals and other specialty chemicals. Their structural diversity, arising from the different possible substitution patterns of the bromine atom and the methyl group on the pyridine ring, presents a significant analytical challenge. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of such isomers. However, confident identification relies on a thorough understanding of their respective fragmentation patterns upon ionization. This guide focuses on the fragmentation behavior of brominated picolines under electron ionization (EI), the most common ionization technique used in GC-MS.
Fundamental Principles of Fragmentation in Brominated Picolines
Under typical 70 eV EI conditions, brominated picolines undergo a series of fragmentation reactions. The resulting mass spectrum is a fingerprint of the molecule, with the relative abundances of the fragment ions providing clues to its structure.
Key Features to Expect in the Mass Spectrum:
-
Molecular Ion (M•+): The molecular ion peak is a crucial piece of information as it provides the molecular weight of the compound. A prominent feature of bromine-containing compounds is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[1] This results in two molecular ion peaks of almost equal intensity, separated by two mass-to-charge units (m/z), designated as M•+ and (M+2)•+.
-
Loss of a Bromine Radical ([M-Br]⁺): Cleavage of the C-Br bond is a common fragmentation pathway, leading to a fragment ion corresponding to the picolyl cation. This is often a very stable and, therefore, abundant ion in the spectrum.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Ejection of a methyl radical from the molecular ion is another expected fragmentation, resulting in a bromopyridinium cation. This fragment will also exhibit the characteristic bromine isotopic pattern.
-
Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although these pathways are often more complex and can be influenced by the positions of the substituents.
Comparative Analysis of Brominated Picoline Isomers
The following table summarizes the predicted major fragment ions for several brominated picoline isomers. The molecular formula for all is C₆H₆BrN, with a monoisotopic mass of approximately 171 g/mol for the ⁷⁹Br isotope.
Table 1: Predicted Major Fragment Ions (m/z) for Various Brominated Picoline Isomers under EI-MS
| Isomer | Molecular Ion (M•+, M+2•+) | [M-Br]⁺ | [M-CH₃]⁺ | Other Key Fragments (Predicted) |
| 2-Bromo-3-methylpyridine | 171, 173 | 92 | 156, 158 | Likely fragments from the picolyl cation (m/z 92) |
| 3-Bromo-2-methylpyridine | 171, 173 | 92 | 156, 158 | Fragmentation may be influenced by the proximity of the methyl group to the nitrogen. |
| 4-Bromo-2-methylpyridine | 171, 173 | 92 | 156, 158 | The relative positions of the substituents may affect the stability of fragment ions. |
| 2-Bromo-4-methylpyridine | 171, 173 | 92 | 156, 158 | Similar primary fragmentation is expected.[2] |
| 3-Bromo-4-methylpyridine | 171, 173 | 92 | 156, 158 | Subtle differences in the relative abundances of fragments may arise. |
| 5-Bromo-2-methylpyridine | 171, 173 | 92 | 156, 158 | The fragmentation pattern is anticipated to be broadly similar to other isomers. |
Causality Behind Fragmentation Differences:
While the primary fragmentation pathways (loss of Br• and CH₃•) are common to all isomers, the relative intensities of these fragment ions and the subsequent fragmentation of the resulting cations can be influenced by the substitution pattern.
-
Stability of the Picolyl Cation ([M-Br]⁺): The position of the methyl group relative to the cationic center in the picolyl cation (m/z 92) will influence its stability. A methyl group at a position that can better stabilize the positive charge through inductive or resonance effects may lead to a more abundant [M-Br]⁺ peak.
-
Steric and Electronic Effects: The proximity of the bromine and methyl groups can introduce steric strain that may favor certain fragmentation pathways. Electronic effects, such as the electron-donating nature of the methyl group and the electron-withdrawing nature of the bromine atom and the pyridine nitrogen, will also play a role in directing bond cleavages. For instance, a study on the fragmentation of methylpyridines (picolines) has shown that the position of the methyl group influences the fragmentation of the pyridine ring.[3]
Proposed Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the principal fragmentation pathways expected for a generic brominated picoline.
Caption: Primary fragmentation pathways of a brominated picoline.
Experimental Protocol for GC-MS Analysis
To obtain high-quality mass spectra for the comparison of brominated picoline isomers, a standardized GC-MS protocol is essential.
Objective: To separate and identify brominated picoline isomers and to characterize their electron ionization fragmentation patterns.
Materials & Equipment:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.
-
Capillary GC column suitable for the separation of aromatic isomers (e.g., a mid-polarity column like a 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
Samples of the brominated picoline isomers of interest.
-
A suitable volatile solvent (e.g., dichloromethane or methanol).
Procedure:
-
Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of each brominated picoline isomer in the chosen solvent.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at a rate of 10-15 °C/min to a final temperature of 280 °C.
-
Carrier Gas Flow: Set to a constant flow rate (e.g., 1.0-1.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 250.
-
Acquisition Mode: Full scan.
-
-
Data Analysis:
-
Integrate the chromatographic peaks for each isomer.
-
Extract the mass spectrum for each peak.
-
Identify the molecular ion peaks (M•+ and M+2•+).
-
Identify and record the m/z values and relative abundances of the major fragment ions.
-
Compare the fragmentation patterns of the different isomers, paying close attention to the relative intensities of the [M-Br]⁺ and [M-CH₃]⁺ ions and any unique smaller fragments.
-
Caption: Workflow for GC-MS analysis of brominated picolines.
Conclusion and Future Perspectives
The mass spectrometric fragmentation of brominated picolines is characterized by the prominent isotopic signature of bromine and primary cleavages of the bromine and methyl substituents. While the major fragment ions are generally consistent across different isomers, subtle variations in their relative abundances and the formation of minor fragments can provide clues for their differentiation.
For researchers in drug development and related fields, a thorough understanding of these fragmentation patterns is essential for the reliable identification of these important synthetic intermediates. The lack of a comprehensive public database of experimental spectra for these compounds highlights the need for further analytical studies. The protocol outlined in this guide provides a robust framework for acquiring and comparing such data, which will be invaluable for building a more complete understanding of the mass spectrometric behavior of this class of compounds.
References
-
PubMed. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1969). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. [Link]
-
ResearchGate. (2025). Introducing a Methyl Group into Pyridines and Quinolines: A Mini-Review. [Link]
-
Bar-Ilan University. (n.d.). Introducing a methyl group into pyridines and quinolines: A mini-review. [Link]
-
Mass Spectrometry Handout. (n.d.). Mass Spectrometry. [Link]
-
ResearchGate. (2025). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. [Link]
-
PMC. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]
-
ChemRxiv. (n.d.). Photochemical C3-Amidation of Pyridines via Zincke Imine Intermediates. [Link]
-
PubChem. (n.d.). 4-Bromo-2-methylpyridine. [Link]
-
Semantic Scholar. (n.d.). Electron impact ionization mass spectra of some substituted dipyrido[1,2-a:4,3-d]pyrimidinones. [Link]
Sources
Comparison of 2-bromo vs 2-chloro pyridine building blocks
An In-Depth Guide to 2-Bromopyridine vs. 2-Chloropyridine: A Comparative Analysis for Synthetic Strategy
The pyridine scaffold is a cornerstone in modern medicinal chemistry and agrochemicals, appearing in a vast array of biologically active molecules.[1] Consequently, the strategic functionalization of the pyridine ring is a critical task for synthetic chemists. Among the most versatile starting materials for this purpose are the 2-halopyridines, which serve as key building blocks for constructing complex molecular architectures, primarily through transition-metal-catalyzed cross-coupling reactions.
This guide provides a detailed comparison of two of the most common 2-halopyridine building blocks: 2-bromopyridine and 2-chloropyridine. We will delve into their fundamental differences in reactivity, explore their performance in key synthetic transformations, and provide practical, data-driven insights to help researchers and drug development professionals make informed decisions in their synthetic planning.
The choice between a bromo- or chloro-substituted pyridine often begins with an understanding of their intrinsic properties. While structurally similar, the key difference lies in the nature of the carbon-halogen bond, which dictates their chemical behavior.
| Property | 2-Bromopyridine | 2-Chloropyridine |
| Molar Mass | 158.00 g/mol [2] | 113.54 g/mol [3] |
| Boiling Point | 192-194 °C[4] | 166 °C[3] |
| Density | ~1.657 g/mL at 25 °C[4] | ~1.2 g/mL at 25 °C[3] |
| C-X Bond Dissociation Energy | ~276 kJ/mol[1] | ~339 kJ/mol[1] |
The most telling metric here is the Carbon-Halogen (C-X) bond dissociation energy . The C-Cl bond is significantly stronger than the C-Br bond, a fact that serves as the primary driver for the observed differences in their chemical reactivity.[1][5]
Reactivity Fundamentals: The Oxidative Addition Hurdle
In the realm of palladium-catalyzed cross-coupling reactions—such as the Suzuki, Buchwald-Hartwig, and Sonogashira reactions—the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a low-valent metal center, most commonly Pd(0).[6][7] This step involves the cleavage of the C-X bond and is very often the rate-determining step of the entire catalytic cycle.[1][8][9]
The higher bond dissociation energy of the C-Cl bond in 2-chloropyridine makes this oxidative addition step more energetically demanding compared to the C-Br bond in 2-bromopyridine.[1] This fundamental difference means that reactions involving 2-chloropyridines generally require more forcing conditions to achieve comparable results to their bromo-analogues. These conditions can include:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-Bromopyridine - Wikipedia [en.wikipedia.org]
- 3. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 4. (CAS 109-04-6) 2-Bromopyridine | Manufacture [nsrlaboratories.com]
- 5. quora.com [quora.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Recent advancements and challenges of palladiumII-catalyzed oxidation reactions with molecular oxygen as the sole oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Comparative Reactivity Guide: 3-Bromomethyl vs. 4-Bromomethyl Groups
The following guide provides an in-depth technical comparison of 3-bromomethyl and 4-bromomethyl groups, specifically within the context of benzoic acid derivatives (e.g., linkers, intermediates).
Executive Summary
In the design of drug linkers, antibody-drug conjugates (ADCs), and solid-phase synthesis resins, the choice between 3-(bromomethyl) (meta) and 4-(bromomethyl) (para) substitution patterns is a critical determinant of both synthetic yield and product stability.
-
4-Bromomethyl (Para): Exhibits lower reactivity in nucleophilic substitutions (
) due to stronger electron-withdrawing resonance effects from the carbonyl group. This confers higher hydrolytic stability , making it the industry standard for shelf-stable linkers (e.g., Wang resin precursors). -
3-Bromomethyl (Meta): Exhibits higher reactivity (faster kinetics) as the electron-withdrawing group is decoupled from the reaction center's resonance system. It is ideal for difficult alkylations where reaction rate is paramount, though it suffers from faster solvolysis (degradation).
Mechanistic Foundations: Electronic & Steric Control
The reactivity difference between these isomers is governed by the Hammett Equation principles, specifically how the "linker" substituent (e.g., a benzoate ester or amide) influences the benzylic reaction center.
Electronic Effects (The Hammett Argument)
Nucleophilic substitution at the benzylic position of benzyl bromides typically proceeds via a "Loose
-
Reaction Constant (
): For the reaction of benzyl bromides with amines/nucleophiles, is typically negative ( to ), confirming that EWGs reduce reactivity. -
Substituent Constants (
): We compare the effect of a carboxylate/ester group ( ) on the bromomethyl group:-
Para (
): (Strong EWG due to Induction + Resonance). -
Meta (
): (Moderate EWG due to Induction only).
-
Conclusion: The para-isomer possesses a larger positive
Mechanism Visualization
The following diagram illustrates the transition state differences.
Figure 1: Mechanistic pathway showing the differential electronic deactivation of the transition state. The para-isomer suffers from resonance withdrawal, destabilizing the developing positive charge.
Experimental Comparison Data
The following table synthesizes reactivity trends derived from kinetic studies of substituted benzyl bromides.
| Feature | 3-Bromomethyl (Meta) | 4-Bromomethyl (Para) | Scientific Rationale |
| Relative | High (1.5x - 2.0x) | Low (Baseline) | Lower |
| Hydrolytic Stability | Low ( | High ( | Slower solvolysis due to destabilized carbocation intermediate.[1] |
| Steric Access | Moderate | Excellent | Para position extends the linker linearly, reducing steric clash with the scaffold. |
| Regioselectivity | High | High | Both are primary halides; selectivity is governed by the leaving group. |
| Typical Application | Rapid labeling; Kinetic studies | Solid-phase linkers (Wang); Stable intermediates |
Note: "Relative Rate" is estimated based on Hammett
. Aof 0.08 corresponds to roughly a 1.2 to 2-fold rate difference depending on solvent polarity.
Experimental Protocols
Standardized Alkylation Protocol (Nucleophilic Substitution)
This protocol is designed to validate the reactivity difference between the two isomers using a model amine nucleophile (e.g., benzylamine).
Reagents:
-
Substrate: Methyl 3-(bromomethyl)benzoate OR Methyl 4-(bromomethyl)benzoate (1.0 equiv)
-
Nucleophile: Benzylamine (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)
-
Solvent: DMF (Anhydrous)
Workflow:
-
Preparation: Dissolve 1.0 mmol of the bromomethyl substrate in 5 mL anhydrous DMF under
atmosphere. -
Addition: Add DIPEA (1.5 mmol) followed by dropwise addition of benzylamine (1.2 mmol).
-
Monitoring: Stir at 25°C. Aliquot 50 µL every 15 minutes for HPLC/TLC analysis.
-
Expectation: The 3-isomer should reach >90% conversion significantly faster (e.g., 1-2 hours) compared to the 4-isomer (e.g., 3-5 hours), depending on concentration.
-
-
Quench: Dilute with EtOAc, wash with 1M HCl (to remove excess amine), then brine. Dry over
.
Hydrolytic Stability Stress Test
Purpose: To determine shelf-life stability or aqueous compatibility.
-
Dissolve substrate in DMSO-d6.
-
Add 10%
(v/v). -
Monitor by
NMR at 37°C over 24 hours. -
Track the disappearance of the benzylic
singlet (~4.5 ppm) and appearance of (~4.7 ppm).-
Result: The 4-isomer will show a slower rate of degradation.
-
Decision Guide: Selection Strategy
Use the following logic tree to select the appropriate isomer for your specific application.
Figure 2: Decision matrix for selecting the optimal isomer based on nucleophile strength and stability requirements.
References
-
Hammett, L. P. (1937).[2] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
BenchChem. (2025).[3][4][5] Application Notes: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. BenchChem Application Guides. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Referencing Chapter 5 on Nucleophilic Substitution).
Sources
Definitive Structural Elucidation of Functionalized 3,4-Dimethylpyridines
The following guide is designed for researchers in medicinal chemistry and structural biology. It addresses the critical challenge of unambiguous structural assignment for functionalized 3,4-dimethylpyridine scaffolds, a common pharmacophore in kinase inhibitors and proton pump inhibitors.
A Comparative Guide: SC-XRD vs. Advanced NMR vs. DFT
The "Regioisomer Trap" in 3,4-Lutidine Functionalization
3,4-Dimethylpyridine (3,4-lutidine) is a deceptively simple scaffold. In drug development, functionalizing this core—typically via oxidation, halogenation, or lithiation—often leads to a mixture of regioisomers that are notoriously difficult to distinguish.
The core problem lies in the asymmetry introduced by the methyl groups. Functionalization at the
-
Isomer A: 2-substituted-3,4-dimethylpyridine (Sterically crowded, adjacent to Me-3).
-
Isomer B: 6-substituted-3,4-dimethylpyridine (equivalent to 2-substituted-4,5-dimethylpyridine; less sterically hindered).
The Analytical Gap: Standard 1D
Comparative Analysis: Performance & Reliability
Method 1: Single Crystal X-Ray Diffraction (SC-XRD)
Status: Gold Standard (Absolute Structure)
SC-XRD provides a direct, 3D visualization of the electron density, allowing for the unambiguous assignment of atom positions. For 3,4-dimethylpyridines, it resolves the "methyl walk" problem by explicitly defining the C-C bond distances and the spatial arrangement of substituents relative to the ring nitrogen.
-
Pros: Absolute configuration; defines tautomeric states (e.g., in 2-amino derivatives); precise bond lengths/angles.
-
Cons: Requires a single crystal (approx. 0.1–0.3 mm); time-intensive.
-
Critical Metric: The R-factor (
) . For small organic molecules, an is the benchmark for publication-quality data.
Method 2: Advanced NMR (NOESY/HMBC)
Status: High Utility, Occasional Ambiguity
While 1D NMR is insufficient, 2D techniques (NOESY/ROESY) can sometimes solve the structure by detecting "through-space" interactions between the functional group and the C3-Methyl protons.
-
Pros: Rapid; non-destructive; solution-state data (biologically relevant).
-
Cons: NOE signals can be weak if the functional group is conformationally flexible; HMBC correlations can be ambiguous in electron-deficient pyridine rings.
Method 3: DFT-GIAO NMR Prediction
Status: Supporting Evidence
Density Functional Theory (DFT) using the GIAO (Gauge-Independent Atomic Orbital) method calculates theoretical shielding tensors to predict chemical shifts.
-
Pros: Validates experimental NMR; low cost.
-
Cons: Heavily dependent on the basis set (e.g., B3LYP/6-311+G(d,p)); solvent modeling errors can lead to misassignment.
Summary Data Table: Method Reliability for 3,4-Dimethylpyridine Isomers
| Feature | SC-XRD | 2D NMR (NOESY) | DFT Calculation |
| Regioisomer Discrimination | 100% (Definitive) | 80% (Dependent on signal dispersion) | 70-90% (Model dependent) |
| Sample Requirement | Single Crystal ( | Computational Resources | |
| Turnaround Time | 24–48 Hours | 1–2 Hours | 6–12 Hours |
| Key Limitation | Crystallizability | Signal Overlap / Exchange broadening | Solvent solvation errors |
Decision Matrix: When to Crystallize?
The following diagram outlines the logical workflow for characterizing functionalized 3,4-dimethylpyridines.
Figure 1: Decision matrix for structural elucidation. Note the pivot to crystallization when NOE data is inconclusive.
Experimental Protocols
A. Synthesis & Crystallization of 2-Chloro-3,4-dimethylpyridine (Representative Target)
Context: Distinguishing the 2-chloro isomer from the 6-chloro isomer following oxidation/chlorination.
-
Preparation: Dissolve the crude regioisomer mixture (50 mg) in a minimal amount of HPLC-grade Ethyl Acetate (approx. 0.5 mL).
-
Vapor Diffusion Setup:
-
Place the solution in a small inner vial (GC vial).
-
Place the inner vial inside a larger jar containing a volatile anti-solvent (Pentane or Hexane, 5 mL).
-
Cap the large jar tightly.
-
Mechanism: As pentane diffuses into the ethyl acetate, the solubility decreases slowly, promoting the growth of X-ray quality prisms rather than amorphous powder.
-
-
Observation: Allow to stand undisturbed at 4°C for 48–72 hours. Look for block-like crystals with sharp edges.
B. SC-XRD Data Collection Workflow
Standard: Mo-K
For small organic molecules like dimethylpyridines (containing only C, H, N, Cl), Cu-K
-
Reasoning: Copper radiation provides higher diffraction intensity for light atoms, improving the resolution of the diffraction spots at high angles, which is crucial for distinguishing similar bond lengths in the pyridine ring.
Step-by-Step Protocol:
-
Mounting: Select a crystal (
mm) under a polarizing microscope. Mount on a MiTeGen loop using paratone oil. -
Cooling: Flash cool immediately to 100 K using a nitrogen cryostream. This freezes thermal vibration (reducing
values) and prevents crystal degradation. -
Collection Strategy:
C. Structure Refinement (The "Trust" Phase)
Data must be solved using Intrinsic Phasing (SHELXT) and refined using Least Squares (SHELXL) .
-
Critical Check: Verify the assignment of the Nitrogen atom. In 3,4-dimethylpyridine derivatives, mistakenly assigning a Carbon as Nitrogen in the ring will result in irregular thermal ellipsoids (one atom will look "smaller" or "larger" than neighbors) and a poor R-factor.
-
Hydrogen Bonding: If the derivative is an amine (e.g., 2-amino-3,4-dimethylpyridine), locate the amine protons in the difference Fourier map rather than placing them geometrically. This confirms the tautomeric state (amino vs. imino).
Visualization of the Crystallography Workflow
Figure 2: The SC-XRD workflow from crystal selection to validation.
References
-
Knochel, P., et al. (2021).[4] "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 12, 6143–6147.[4]
- Significance: Describes the synthesis of complex 3,4-substituted pyridines where structural proof is essential.
-
Parthasarathi, D., et al. (2022).[5] "Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine." Egyptian Journal of Chemistry, 65(2).[5]
- Significance: Provides a benchmark for XRD refinement parameters (R-factors, bond angles)
-
Garg, N. K., et al. (2013). "Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model." Nature Chemistry, 5, 54–60.
- Significance: Foundational work on predicting regioselectivity in 3,4-lutidine systems.
-
Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
Significance: Comparative data on NMR limitations for isomer differentiation.[6]
-
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-3-(bromomethyl)-4-methylpyridine
Executive Hazard Profile & Risk Assessment
Compound Class: Benzylic-type Heterocyclic Halide Primary Hazard Driver: The bromomethyl (-CH₂Br) moiety.
As a Senior Application Scientist, I must emphasize that while the pyridine ring suggests potential neuro/hepatotoxicity, the immediate operational threat is the bromomethyl group . This functional group renders the compound a potent alkylating agent and a probable lachrymator .
-
Mechanism of Action: The benzylic-like carbon is highly electrophilic. Upon contact with biological tissue, it undergoes rapid nucleophilic substitution (
), alkylating DNA, proteins, and mucous membranes. This results in severe chemical burns, permanent eye damage, and potential mutagenicity. -
Operational Implication: Standard "lab safety" is insufficient. You must treat this compound as a "seek-and-destroy" agent regarding skin and respiratory contact.
Personal Protective Equipment (PPE) Matrix
Do not rely on single-layer protection. The high lipophilicity of the pyridine ring combined with the mobility of the bromide allows this compound to permeate standard nitrile gloves faster than inorganic acids.
PPE Selection Specifications[1][2][3][4][5][6][7]
| Protection Zone | Recommended Equipment | Technical Rationale |
| Hand (Primary) | Double-Gloving Strategy 1. Inner: Silver Shield® (Laminate) or 8-mil Nitrile2. Outer: Standard 4-mil Nitrile (Disposable) | Permeation Defense: Benzylic bromides can permeate thin nitrile in <15 mins. The laminate inner layer provides a broad-spectrum chemical barrier, while the outer nitrile provides dexterity and protects the inner glove from physical tears. |
| Ocular/Face | Chemical Splash Goggles + Face Shield | Corrosivity: Safety glasses are unacceptable. Vapors or dust can bypass side shields. A face shield prevents skin necrosis on the neck/chin during accidental splashes. |
| Respiratory | Engineering Control (Fume Hood) Emergency: Full-face respirator with OV/AG cartridges | Lachrymator Effect: The compound attacks mucous membranes. All handling must occur in a hood with face velocity >100 fpm. |
| Body | Tyvek® Lab Coat (or Apron) | Particulate/Splash: Standard cotton coats absorb liquids, holding the alkylating agent against the skin. Tyvek repels dusts and liquids. |
Decision Logic: PPE Layering
The following diagram illustrates the protective layering logic required for handling alkylating agents.
Figure 1: Dual-barrier glove strategy to prevent chemical permeation of alkyl halides.
Operational Protocols
A. Weighing & Transfer (Critical Phase)
The highest risk of exposure occurs during the transfer of the solid.
-
Static Control: Use an anti-static gun or ionizer if available. Pyridine derivatives can be "sticky" and prone to static fly-off.
-
Containment: Weigh inside the chemical fume hood. Do not tare a vial on the bench and walk it to the hood.
-
Solvent Trap: If dissolving the solid, add the solvent (e.g., DCM or DMF) immediately to reduce volatility.
B. Reaction Monitoring
-
Sampling: When taking TLC or LCMS aliquots, assume the syringe exterior is contaminated. Wipe with a Kimwipe soaked in dilute ammonia (see Decontamination) before removing from the hood.
C. Decontamination & Quenching
You cannot simply wash this down the drain. You must chemically deactivate the alkylating capability.
-
Quench Solution: 10% Aqueous Ammonia (
) or 10% Sodium Thiosulfate ( ). -
Mechanism: These nucleophiles attack the bromomethyl group, displacing the bromide and forming a non-toxic salt (ammonium or thiosulfate adduct).
-
Procedure: Wipe all contaminated surfaces (balance, spatulas) with a paper towel soaked in the Quench Solution before removing them from the hood.
Emergency Response: Spill Management
In the event of a spill, immediate action is required to prevent respiratory distress (lachrymatory effect) and chemical burns.
Figure 2: Decision matrix for spill response, prioritizing evacuation for uncontained releases.
Waste Disposal
Never dispose of this compound in the general trash or aqueous waste stream without pretreatment.
-
Segregation: Collect in "Halogenated Organic Waste" containers.
-
Labeling: Clearly label the waste container with "Contains Alkylating Agent - Highly Corrosive."
-
Rinsate: Rinse all glassware with the Quench Solution (Thiosulfate/Ammonia) into a separate beaker before washing in the sink. Dispose of this rinsate as chemical waste.
References
-
PubChem. (n.d.). 2-Bromo-3-(bromomethyl)-4-methylpyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Esko Safety. (n.d.). Glove Chemical Resistance Chart. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
